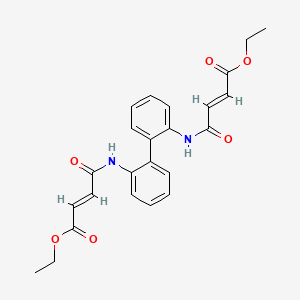![molecular formula C21H22N4OS B5357255 4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5357255.png)
4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through a multi-step reaction process. The compound has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine is not yet fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antimicrobial activity against various bacteria and fungi. It has also been found to exhibit antitumor activity against several cancer cell lines. Additionally, the compound has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine in lab experiments is its relatively simple synthesis process. However, one limitation is that the compound may not be readily available in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine. One direction is to further investigate its potential as a catalyst in organic synthesis. Another direction is to study its potential use in drug development for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine involves several steps. The first step involves the reaction of 3-methylthiophenol with ethyl chloroacetate to form ethyl 3-methylphenylthioacetate. The second step involves the reaction of ethyl 3-methylphenylthioacetate with hydrazine hydrate to form 3-methylphenylthiosemicarbazide. The third step involves the reaction of 3-methylphenylthiosemicarbazide with phenylisocyanate to form 1-[(3-methylphenyl)thio]-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester. The final step involves the reaction of 1-[(3-methylphenyl)thio]-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid ethyl ester with piperidine to form this compound.
Aplicaciones Científicas De Investigación
The compound 4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine has been studied extensively for its potential applications in various fields. It has been found to exhibit promising biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use as a catalyst in organic synthesis.
Propiedades
IUPAC Name |
[4-(3-methylphenyl)sulfanylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-16-6-5-9-19(14-16)27-18-10-12-24(13-11-18)21(26)20-15-25(23-22-20)17-7-3-2-4-8-17/h2-9,14-15,18H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTPLYKSVWQDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11,11-dimethyl-8-(2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5357197.png)
![1-(4-methoxyphenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5357203.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5357216.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)butanamide](/img/structure/B5357222.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)(methyl)amino]nicotinamide](/img/structure/B5357223.png)



![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5357259.png)